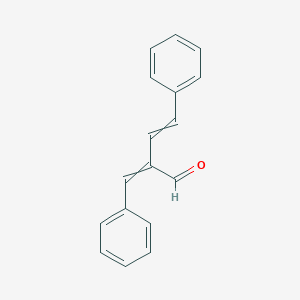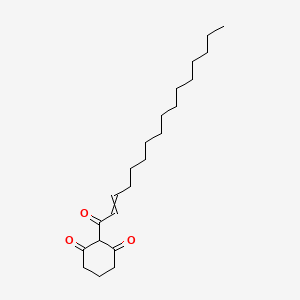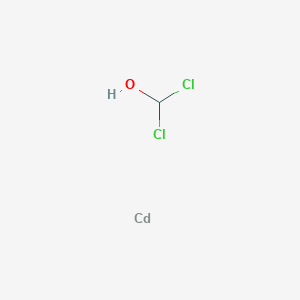
Cadmium;dichloromethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium;dichloromethanol is a chemical compound that combines cadmium, a transition metal, with dichloromethanol, an organic molecule Cadmium is known for its toxicity and its use in various industrial applications, while dichloromethanol is a chlorinated alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cadmium;dichloromethanol typically involves the reaction of cadmium chloride with dichloromethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The process involves dissolving cadmium chloride in a suitable solvent, such as methanol, and then adding dichloromethanol slowly while maintaining a low temperature to control the reaction rate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade cadmium chloride and dichloromethanol, with careful monitoring of reaction conditions to ensure consistency and purity. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Cadmium;dichloromethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: Reduction reactions can convert this compound to cadmium metal and dichloromethane.
Substitution: The chloromethanol group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used under controlled temperatures.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Cadmium oxide and chlorinated by-products.
Reduction: Cadmium metal and dichloromethane.
Substitution: Substituted chloromethanol derivatives.
Scientific Research Applications
Cadmium;dichloromethanol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of specialized materials and as a precursor for other chemical compounds.
Mechanism of Action
Cadmium;dichloromethanol can be compared with other cadmium-containing compounds and chlorinated alcohols:
Cadmium Chloride: Similar in terms of cadmium content but lacks the organic component.
Dichloromethane: A chlorinated solvent with different chemical properties and applications.
Cadmium Oxide: An oxidation product of cadmium with distinct physical and chemical characteristics.
Uniqueness: The combination of cadmium and dichloromethanol in a single compound provides unique reactivity and potential applications that are not observed in the individual components. This uniqueness makes this compound a valuable compound for research and industrial purposes.
Comparison with Similar Compounds
- Cadmium Sulfide
- Cadmium Carbonate
- Cadmium Hydroxide
Properties
CAS No. |
113128-07-7 |
|---|---|
Molecular Formula |
CH2CdCl2O |
Molecular Weight |
213.34 g/mol |
IUPAC Name |
cadmium;dichloromethanol |
InChI |
InChI=1S/CH2Cl2O.Cd/c2-1(3)4;/h1,4H; |
InChI Key |
CRTAGODZUSZCSD-UHFFFAOYSA-N |
Canonical SMILES |
C(O)(Cl)Cl.[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


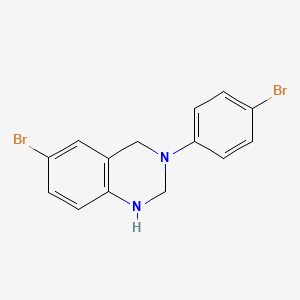
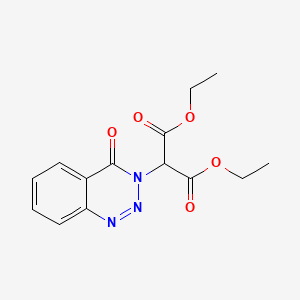
![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)

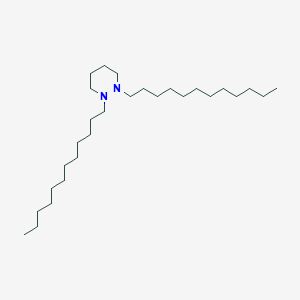
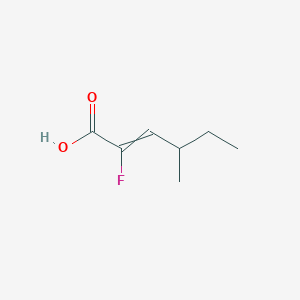

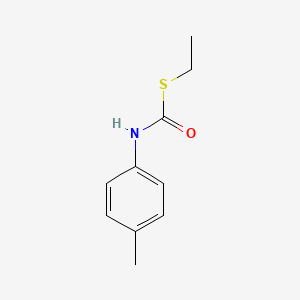
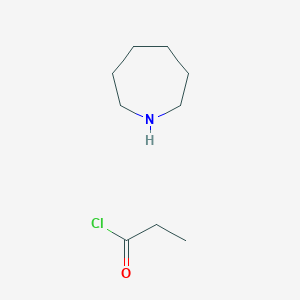
![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
